Ethyl 2-methyl-2-(methylthio)propionate
Overview
Description
Ethyl 2-methyl-2-(methylthio)propionate is a chemical compound with the molecular formula C7H14O2S . It has an average mass of 162.250 Da and a monoisotopic mass of 162.071457 Da . It is also known by other names such as Ethyl 2-methyl-2-(methylsulfanyl)propanoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 191.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .
Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 191.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol, and the flash point is 70.5±10.6 °C . The index of refraction is 1.460, and the molar refractivity is 44.2±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .
Scientific Research Applications
1. Enzyme System Studies
Ethyl 2-methyl-2-(methylthio)propionate and its analogues have been studied for their activity in enzyme systems. A study by Gunsalus, Romesser, and Wolfe (1978) investigated various analogues of methyl-coenzyme M, including one with an ethyl group, as substrates for the methyl-coenzyme M reductase found in Methanobacterium thermoautotrophicum. Their research indicated that these analogues could be precursors for ethane formation, providing insights into methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
2. Forensic Science Application
In forensic science, the identification of volatile organic compounds (VOCs) released during decomposition is crucial. Rosier et al. (2015) identified compounds, including this compound, released during the decomposition of human and animal remains. They explored the possibility of using these compounds as markers to differentiate between human and animal remains, which could be significant in the training of cadaver dogs or the development of portable detection devices (Rosier et al., 2015).
3. Chemical Synthesis
This compound is also used in chemical synthesis. Mostafa et al. (1998) described its use in the enantioselective synthesis of syn- and anti-propionate aldols. This process, involving chiral oxazaborolidinone-promoted aldol reactions, leads to the formation of products with high enantioselectivity, which is important in pharmaceutical and other chemical industries (Mostafa et al., 1998).
4. Food Processing and Preservation
In the context of food science, this compound has been studied for its role in flavor chemistry. Zhang et al. (2012) investigated the volatile compounds of pineapple heated at different temperatures, where this compound was among the major volatiles identified. This research provides valuable information for understanding the aroma change in food processing and could help in developing various baked foods with specific aromas (Zhang, Shen, Prinyawiwatkul, & Xu, 2012).
5. Bioresource Technology
Pereira, van der Wielen, and Straathof (2018) explored the microbial production of methyl propionate, for which this compound could potentially be relevant. Their study focused on the bio-based production of esters, like methyl propionate, as precursors for various chemicals, demonstrating the potential of using biological processes for industrial chemical production (Pereira, van der Wielen, & Straathof, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a flavoring agent , suggesting that it may interact with taste receptors or olfactory receptors.
Mode of Action
As a flavoring agent, it may interact with taste or smell receptors, triggering a signal transduction pathway that leads to the perception of a specific flavor or smell
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-methyl-2-(methylthio)propionate are currently unknown. Given its use as a flavoring agent, it may be involved in the gustatory and olfactory signal transduction pathways. These pathways are responsible for the perception of taste and smell, respectively .
Result of Action
As a flavoring agent, its primary effect is likely to enhance the taste or smell of food and beverage products . It may achieve this by interacting with taste or smell receptors and modulating their signal transduction pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other flavors or substances could potentially affect its efficacy as a flavoring agent. Its stability could be affected by factors such as temperature, pH, and exposure to light or oxygen .
Properties
IUPAC Name |
ethyl 2-methyl-2-methylsulfanylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURSSXMQSLZQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198036 | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49773-24-2 | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49773-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049773242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-2-(methylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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